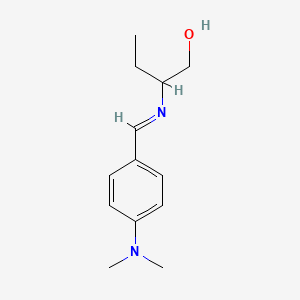
2-((p-Dimethylaminobenzylidene)amino)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((p-Dimethylaminobenzylidene)amino)-1-butanol is an organic compound that features a benzylidene group substituted with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reaction of p-dimethylaminobenzaldehyde with butylamine in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
化学反応の分析
Types of Reactions
2-((p-Dimethylaminobenzylidene)amino)-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
2-((p-Dimethylaminobenzylidene)amino)-1-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((p-Dimethylaminobenzylidene)amino)-1-butanol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-((p-Dimethylaminobenzylidene)amino)-1-butanol is unique due to its specific structural features, such as the presence of both a benzylidene and a dimethylamino group. These features confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
73758-39-1 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)phenyl]methylideneamino]butan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-4-12(10-16)14-9-11-5-7-13(8-6-11)15(2)3/h5-9,12,16H,4,10H2,1-3H3 |
InChIキー |
SJNKKMVAIQTQHK-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)N=CC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

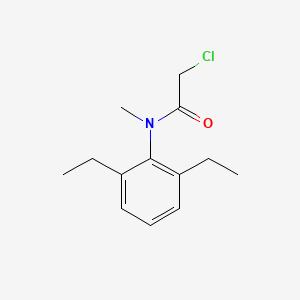


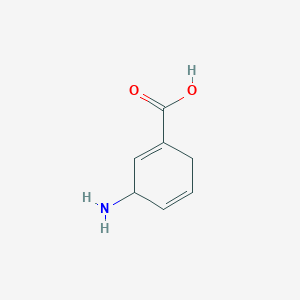


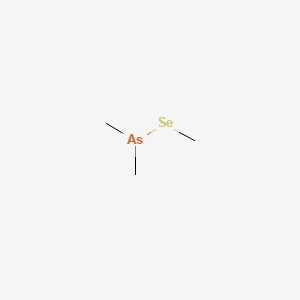
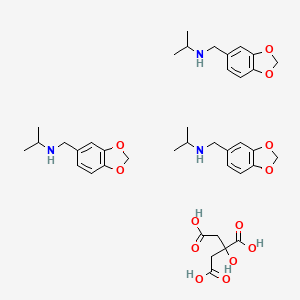
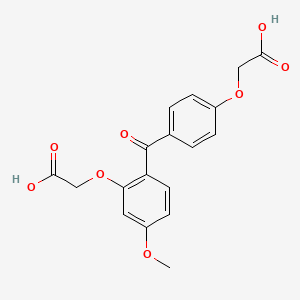
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
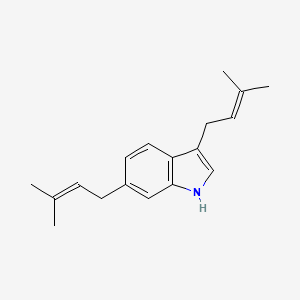
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
